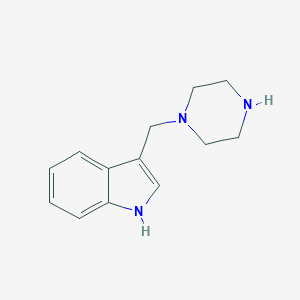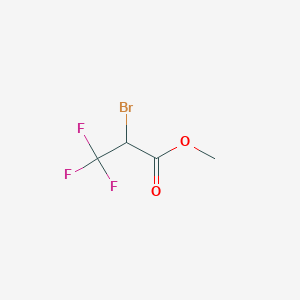![molecular formula C5H12N2O2 B040671 ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]- CAS No. 116882-80-5](/img/structure/B40671.png)
ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-hydroxyethyl)methylamino]Acetamide is an organic compound with the molecular formula C5H12N2O2 It is characterized by the presence of a hydroxyethyl group attached to a methylamino group, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)methylamino]Acetamide typically involves the reaction of 2-chloroacetamide with 2-(methylamino)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(methylamino)ethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-hydroxyethyl)methylamino]Acetamide can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-hydroxyethyl)methylamino]Acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-oxoethyl)methylamino]Acetamide.
Reduction: Formation of 2-[(2-hydroxyethyl)methylamino]ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[(2-hydroxyethyl)methylamino]Acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-hydroxyethyl)methylamino]Acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-hydroxyethyl)amino]Acetamide
- 2-[(2-hydroxyethyl)methylamino]ethanamine
- 2-[(2-hydroxyethyl)ethylamino]Acetamide
Uniqueness
2-[(2-hydroxyethyl)methylamino]Acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methylamino groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
116882-80-5 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)4-5(6)9/h8H,2-4H2,1H3,(H2,6,9) |
Clé InChI |
XRAFGYRWNDHQFT-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC(=O)N |
SMILES canonique |
CN(CCO)CC(=O)N |
Synonymes |
Acetamide, 2-[(2-hydroxyethyl)methylamino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
![[bis(diethylamino)phosphoryl-ethylamino]methanol](/img/structure/B40598.png)

![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)





![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)

